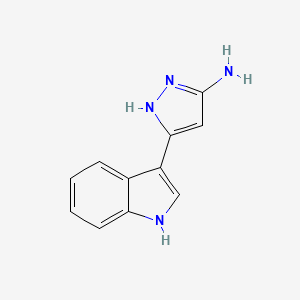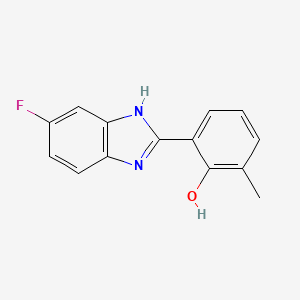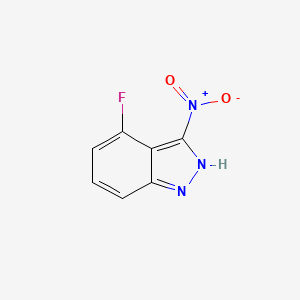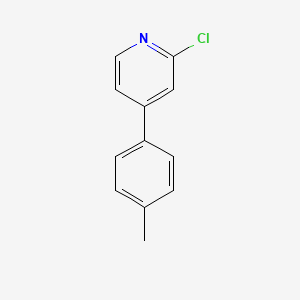
2-Chloro-4-(4-methylphenyl)pyridine
Übersicht
Beschreibung
2-Chloro-4-(4-methylphenyl)pyridine is a chemical compound that has been used in various chemical reactions . It has been involved in palladium-catalyzed cross-coupling reactions . It may also be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Chemical Reactions Analysis
2-Chloro-4-(4-methylphenyl)pyridine has been involved in various chemical reactions. For instance, it reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 2-Chloro-4-(4-methylphenyl)pyridine has been utilized in the synthesis of various chemical compounds. For instance, it played a role in the synthesis and structural studies of Hg(II) complexes, as highlighted in a study by Baul et al. (2004). These complexes were examined using X-ray diffraction and NMR spectroscopy, revealing diverse structural forms based on the pyridine derivatives used (Baul, Lyčka, Butcher, & Smith, 2004).
Application in Asymmetric Catalysis
- The compound has found applications in asymmetric catalysis. In a study by Busto, Gotor‐Fernández, & Gotor (2006), enantiomerically pure derivatives of 4-(dimethylamino)pyridines, synthesized through a chemical oxidation-enzymatic reduction sequence, showed important catalytic properties in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Photophysical Evaluation and Computational Study
- The compound has been used in the study of fluorescent properties of pyridine derivatives. Hagimori et al. (2019) conducted a detailed photophysical study and computational analysis on similar compounds, revealing significant insights into fluorescence quantum yields and the influence of substituents on these properties (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Chemical and Structural Data
- Research by Conradie et al. (2018) provided extensive chemical and structural data for coordination compounds containing pyridine derivatives similar to 2-Chloro-4-(4-methylphenyl)pyridine. This included characterization data and structural analysis of these compounds in different metal complexes (Conradie, Conradie, Tawfiq, Al-jeboori, D'Silva, Coles, Wilson, & Potgieter, 2018).
Synthesis of Drug Intermediates
- The compound is also relevant in the synthesis of drug intermediates. Ratnamala, Subrahmanyam, & Kumari (2004) investigated the vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine, a significant drug intermediate, using 2-Chloro-4-(4-methylphenyl)pyridine as a starting material (Ratnamala, Subrahmanyam, & Kumari, 2004).
High Glass Transition and Thermal Stability Studies
- In polymer science, derivatives of pyridine, including 2-Chloro-4-(4-methylphenyl)pyridine, have been studied for their high glass transition temperatures and thermal stability. Wang et al. (2008) synthesized new polyimides containing pyridine and examined their thermal and mechanical properties, demonstrating the potential of such compounds in high-performance materials (Wang, Liou, Liaw, & Huang, 2008).
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYDEAHPYCNAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylphenyl)pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

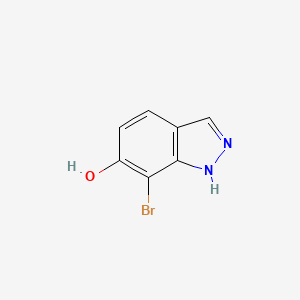
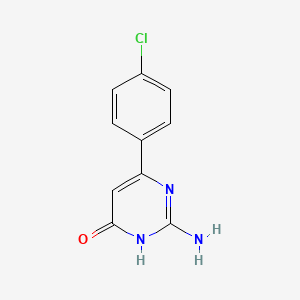
![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

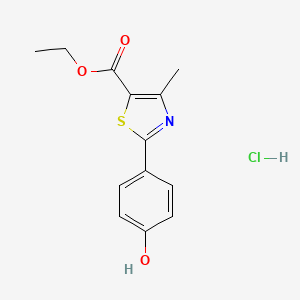
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)
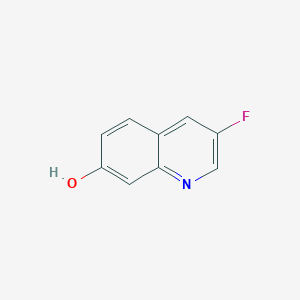

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)
